m-PEG6-acid

Overview

Description

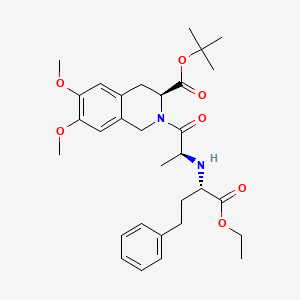

m-PEG6-acid, also known as Methoxy PEG6 Propionic Acid, is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of PEG derivatives like this compound involves several general routes, utilizing key intermediates . These routes include nucleophilic displacements with the alkoxide of PEG, nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide, reductive amination of PEG-aldehyde, reductive amination of PEG-amine, and nucleophilic displacements on the s-triazine derivative prepared from s-triazine trichloride and PEG .

Molecular Structure Analysis

The molecular formula of this compound is C14H28O8 . Its exact mass is 324.18 and its molecular weight is 324.370 . The elemental analysis shows that it contains 51.84% Carbon, 8.70% Hydrogen, and 39.46% Oxygen .

Chemical Reactions Analysis

This compound is a PEG linker containing a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Physical And Chemical Properties Analysis

PEG derivatives like this compound have unique hydrophilicity and electrical neutrality . The hydrophilic PEG spacer increases solubility in aqueous media . The physical properties of PEG solutions in water, their unique solvent properties, and the metal cation are also important .

Scientific Research Applications

Drug Delivery Enhancements m-PEG6-acid is predominantly used in drug delivery systems. PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules and macromolecules, enhances the delivery of drugs. It confers several benefits such as reduced immunoreactivity, prolonged clearance times, and improved biostability. This modification can increase the solubility and activity of enzymes in organic solvents, widening their applications in organic syntheses and biotransformation processes. PEGylated drug conjugates have been observed to possess longer plasma circulating times, attributed to the use of higher molecular weight PEGs. This has led to the development of clinical candidates like PEG-camptothecin (PROTHECAN), which is in phase II trials (Inada et al., 1995) (Greenwald et al., 2003).

Nanoparticle-based Therapies this compound is also utilized in the fabrication of nanoparticles for targeted cancer therapies. For instance, polyethylene glycol-peptide-poly nanoparticles, encapsulating anticancer drugs, demonstrate the ability to efficiently accumulate in tumors due to the enhanced permeability and retention (EPR) effect. These nanoparticles are designed to be responsive to the tumor microenvironment, enabling enhanced tumor penetration and facilitating synergetic chemo-photodynamic therapy. The stimuli-responsive nature of these nanoparticles ensures that they release the drug payload in response to specific environmental triggers within the tumor, thus improving therapeutic efficacy while minimizing systemic toxicity (Shu et al., 2020).

Tumor Microenvironment Targeting In cancer treatment, targeting the tumor microenvironment is vital. This compound derivatives are used in the construction of pH-sensitive delivery vehicles. These vehicles can efficiently deliver drugs to cancer cells by exploiting the acidic microenvironment of tumors. The pH-sensitive coating acts as a gatekeeper, ensuring that the drug is released in a controlled manner to maximize the therapeutic effect while minimizing potential damage to normal cells. Such intelligent drug delivery systems highlight the potential of this compound in developing advanced treatments for cancer (Cheng et al., 2017).

Mechanism of Action

Target of Action

m-PEG6-acid, also known as Thiol-PEG6-acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The this compound molecule contains a terminal carboxylic acid, which can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows this compound to connect two different ligands: one for the E3 ubiquitin ligase and the other for the target protein . The formation of this bond leads to the degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, this compound facilitates the degradation of the target protein, thereby influencing the associated biochemical pathways .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of this compound’s action is the degradation of its target protein . This degradation occurs through the ubiquitin-proteasome system and can influence various cellular processes depending on the function of the target protein .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, the presence of primary amine groups and activators (e.g., EDC, or HATU) is necessary for this compound to form a stable amide bond . Additionally, the hydrophilic nature of the PEG spacer in this compound suggests that it may be more effective in aqueous environments

Safety and Hazards

When handling m-PEG6-acid, avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs. Use it in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, do not eat, drink, or smoke. Keep containers securely sealed when not in use .

Future Directions

m-PEG6-acid is a PEG linker containing a terminal carboxylic acid, which can be activated for amine PEGylation . It is used for research purposes . The development of new applications areas for PEG derivatives like this compound is ongoing, with a growing demand for improved and versatile methods for the synthesis and characterization of PEG derivatives .

properties

IUPAC Name |

3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWMTQPDLHRNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.